molecular formula C11H9NO2 B033596 2,4-Dihydroxy-5-phenylpyridine CAS No. 102249-52-5

2,4-Dihydroxy-5-phenylpyridine

Cat. No. B033596
CAS RN: 102249-52-5
M. Wt: 187.19 g/mol
InChI Key: WOWFNIHXOJTJFC-UHFFFAOYSA-N
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Description

2,4-Dihydroxy-5-phenylpyridine is a heterocyclic organic compound . It has a molecular formula of C11H9NO2 .


Molecular Structure Analysis

The molecular structure of 2,4-Dihydroxy-5-phenylpyridine consists of a pyridine ring substituted with two hydroxyl groups and one phenyl group .

Scientific Research Applications

  • Chemistry and Synthesis : The phylation of 2,5-lutidine results in compounds like 3,6-dimethyl-6-phenylpyridine, which are useful in synthesizing α-phenylisocinchomeronic acid and 4-azafluorenone 3-carboxylic acid (Prostakov, Rani, Mikhailova, & Sergeeva, 1986)(source).

  • DNA Interaction : N-acetoxy metabolites of 2-amino-5-phenylpyridine show greater reactivity towards DNA and dGMP than their derivatives, highlighting their potential in DNA modification studies (Saris et al., 1995)(source).

  • Medical Research : 5-Hydroxyalkyl-4-phenylpyridines exhibit potential as glucagon antagonists for diabetes treatment (Ladouceur et al., 2002)(source).

  • Photophysical Properties : Cyclometalated complexes of Iridium(III) with functionalized 2,2'-bipyridines show promising photophysical properties and redox behavior (Neve et al., 1999)(source).

  • Corrosion Inhibition : N-substituted 2-aminopyridine derivatives effectively inhibit mild steel corrosion in acidic medium (Verma et al., 2018)(source).

  • Herbicidal Activity : Phenylpyridines show high herbicidal activity against various broadleaf and grass weed species (Schäfer et al., 2003)(source).

  • Antibacterial and Antifungal Activity : Some synthesized compounds with 2,4'-bipyridine-5- -carbonitriles show promising antibacterial and antifungal activity (Karabasanagouda, Adhikari, & Parameshwarappa, 2009)(source).

  • Anticancer Activity : Cyclopalladated complexes containing 4-hydroxy-acridine, including phenylpyridine Pd(II) derivatives, show promising anticancer activity (Pucci et al., 2006)(source).

Safety And Hazards

While specific safety and hazard information for 2,4-Dihydroxy-5-phenylpyridine is not available, general safety measures for handling similar compounds include avoiding contact with skin and eyes, not breathing mist/vapors/spray, not ingesting, and keeping in a dry, cool, and well-ventilated place .

properties

IUPAC Name

4-hydroxy-5-phenyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-10-6-11(14)12-7-9(10)8-4-2-1-3-5-8/h1-7H,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWFNIHXOJTJFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC(=O)C=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00715723
Record name 4-Hydroxy-5-phenylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00715723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dihydroxy-5-phenylpyridine

CAS RN

102249-52-5
Record name 4-Hydroxy-5-phenylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00715723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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